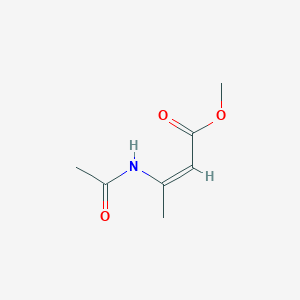
1-(喹啉-3-基)乙醇
描述
1-(Quinolin-3-yl)ethan-1-ol, also referred to as 3-quinoline ethanol or 3-QE, is a chemical compound that belongs to the family of quinolines. It has a molecular weight of 173.21 .
Synthesis Analysis
Quinoline and its analogues have been synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The InChI code for 1-(Quinolin-3-yl)ethan-1-ol is 1S/C11H11NO/c1-8(13)10-6-9-4-2-3-5-11(9)12-7-10/h2-8,13H,1H3 .Chemical Reactions Analysis
Quinoline and its derivatives undergo various chemical reactions. For instance, they can undergo nucleophilic and electrophilic substitution reactions . The specific reactions that 1-(Quinolin-3-yl)ethan-1-ol undergoes are not explicitly mentioned in the search results.Physical and Chemical Properties Analysis
1-(Quinolin-3-yl)ethan-1-ol has a molecular weight of 173.21 . The compound is in powder form .科学研究应用
抗癌特性
1-(喹啉-3-基)乙醇及其衍生物已被研究其潜在的抗癌特性。铃木等人进行的研究。(2020) 在相关化合物 1-(2-(呋喃-3-基)喹唑啉-4-基)-1-(4-甲氧基苯基)乙醇 (PVHD303) 上表明具有强大的抗增殖活性。该化合物干扰了中心粒中的微管形成,并在人类结肠癌异种移植模型中显示出剂量依赖性的肿瘤生长抑制 (铃木等人,2020)。
另一项研究强调了喹啉衍生物 1-[4-(3H-吡咯并[3,2-f]喹啉-9-氨基)-苯基]-乙酮盐酸盐的抗癌潜力,该化合物通过 DNA 嵌入和细胞周期停滞等机制显示出高抗增殖活性 (Via 等人,2008)。
分子识别和分析
1-(喹啉-3-基)乙醇的光学纯衍生物已被用作分子识别的试剂。Khanvilkar 和 Bedekar (2018) 报告说,光学纯 2-(喹啉-8-氧基)环己醇-1-醇使用核磁共振或荧光光谱法对异构体进行分子识别是有效的 (Khanvilkar & Bedekar,2018)。
激酶抑制剂的合成
该化合物已参与激酶抑制剂的合成。Kuethe 等人。(2005) 描述了 1H-吲哚-2-基-1H-喹啉-2-酮的合成,这是一种有效的 KDR 激酶抑制剂,其中 1-(喹啉-3-基)乙醇衍生物起着至关重要的作用 (Kuethe 等人,2005)。
药理应用
该化合物的衍生物已被研究用于各种药理应用,例如抗高血压药。Bajpai 等人。(2000) 研究了该化合物 Centhaquin,一种衍生物,强调了其在高血压治疗中的潜力 (Bajpai 等人,2000)。
未来方向
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry, with plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, the future directions of 1-(Quinolin-3-yl)ethan-1-ol could involve further exploration of its synthesis methods and potential biological and pharmaceutical applications.
作用机制
Target of Action
Quinoline, a key structural component of this compound, is known to interact with various biological targets due to its versatile applications in medicinal chemistry .
Mode of Action
The specific mode of action of 1-(Quinolin-3-yl)ethan-1-ol is currently unknown. Quinoline derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Quinoline and its derivatives are known to be involved in a wide range of biological and pharmaceutical activities .
Pharmacokinetics
The compound’s molecular weight is 17321 , which is within the optimal range for drug-like molecules, suggesting it may have favorable pharmacokinetic properties.
Result of Action
Quinoline and its derivatives are known to exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(Quinolin-3-yl)ethan-1-ol. For instance, the compound’s storage temperature is room temperature , suggesting that it is stable under normal environmental conditions. Furthermore, the compound’s synthesis can be influenced by environmental factors, as evidenced by the development of greener synthesis methods .
生化分析
Biochemical Properties
The role of 1-(Quinolin-3-yl)ethan-1-ol in biochemical reactions is not well-documented in the literature. Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the quinoline derivative.
Cellular Effects
The effects of 1-(Quinolin-3-yl)ethan-1-ol on various types of cells and cellular processes are currently unknown. Quinoline derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-(Quinolin-3-yl)ethan-1-ol is not well-understood. Quinoline derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of 1-(Quinolin-3-yl)ethan-1-ol on cellular function in laboratory settings are not well-documented. Quinoline derivatives are generally stable compounds .
Dosage Effects in Animal Models
The effects of varying dosages of 1-(Quinolin-3-yl)ethan-1-ol in animal models have not been reported in the literature. Quinoline derivatives have been studied in animal models, and their effects can vary with dosage .
Metabolic Pathways
The metabolic pathways involving 1-(Quinolin-3-yl)ethan-1-ol are not well-understood. Quinoline derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 1-(Quinolin-3-yl)ethan-1-ol within cells and tissues are not well-documented. Quinoline derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
The subcellular localization of 1-(Quinolin-3-yl)ethan-1-ol and its effects on activity or function are currently unknown. Quinoline derivatives can be directed to specific compartments or organelles based on their structure and functional groups .
属性
IUPAC Name |
1-quinolin-3-ylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8(13)10-6-9-4-2-3-5-11(9)12-7-10/h2-8,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBHMOHCXMUCPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2N=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001306495 | |
| Record name | 3-Quinolinemethanol, α-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001306495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67752-30-1 | |
| Record name | 3-Quinolinemethanol, α-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67752-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Quinolinemethanol, α-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001306495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(quinolin-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,8-Dimethylimidazo[1,2-A]pyridine](/img/structure/B3149674.png)





![4-[(Methylamino)methyl]benzoic acid hydrochloride](/img/structure/B3149710.png)




